molecular formula C27H31N7O3S B11432180 2-butyl-7-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

2-butyl-7-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B11432180
M. Wt: 533.6 g/mol
InChI Key: WAFIRPGTMPFMBL-UHFFFAOYSA-N
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Description

2-butyl-7-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a thiadiazole ring fused to a pyrimidine ring, and a piperazine moiety substituted with a nitrophenyl group. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-7-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves multi-step organic reactions. The key steps include:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Pyrimidine Ring Construction: The thiadiazole ring is then fused with a pyrimidine ring through condensation reactions involving suitable aldehydes or ketones.

    Piperazine Substitution: The piperazine moiety is introduced via nucleophilic substitution reactions, where the nitrophenyl group is attached to the piperazine ring.

    Final Assembly: The final compound is obtained by coupling the substituted piperazine with the thiadiazolo[3,2-a]pyrimidine core under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-butyl-7-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-butyl-7-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-butyl-7-(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C27H31N7O3S

Molecular Weight

533.6 g/mol

IUPAC Name

2-butyl-7-[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C27H31N7O3S/c1-2-3-9-25-30-33-26(35)19-24(29-27(33)38-25)32-16-14-31(15-17-32)21-10-11-23(34(36)37)22(18-21)28-13-12-20-7-5-4-6-8-20/h4-8,10-11,18-19,28H,2-3,9,12-17H2,1H3

InChI Key

WAFIRPGTMPFMBL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN2C(=O)C=C(N=C2S1)N3CCN(CC3)C4=CC(=C(C=C4)[N+](=O)[O-])NCCC5=CC=CC=C5

Origin of Product

United States

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